4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a complex organic compound that features a xanthene core linked to a piperidine ring via a carboxamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The xanthene derivative is then converted to its carboxylic acid form, which is subsequently reacted with an amine to form the carboxamide linkage.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives, and functionalized to introduce the fluorophenyl group.
Coupling Reaction: The final step involves coupling the xanthene carboxamide with the fluorophenyl piperidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of the xanthene core.
Reduction: Amines derived from the reduction of carboxamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of xanthene derivatives and their interactions with various reagents.
Biology
Biologically, 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is investigated for its potential as a fluorescent probe due to the inherent fluorescence of the xanthene core. This makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders or cancer.
Industry
Industrially, the compound’s fluorescent properties can be harnessed in the development of dyes and sensors. Its stability and reactivity also make it a candidate for use in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The xanthene core can intercalate with DNA, while the piperidine moiety can interact with protein targets, potentially inhibiting their function. The fluorophenyl group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide
- 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
Compared to its analogs, 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c28-19-9-11-20(12-10-19)30-27(33)31-15-13-18(14-16-31)17-29-26(32)25-21-5-1-3-7-23(21)34-24-8-4-2-6-22(24)25/h1-12,18,25H,13-17H2,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGVQHHWGVDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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